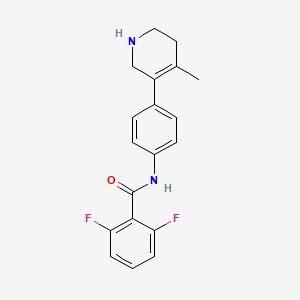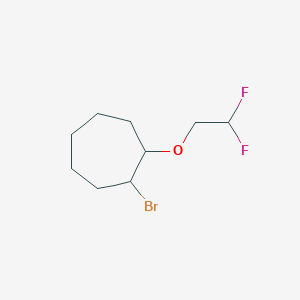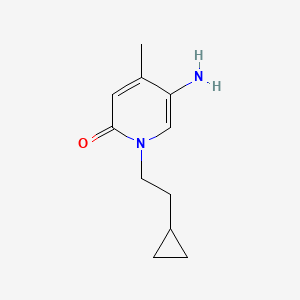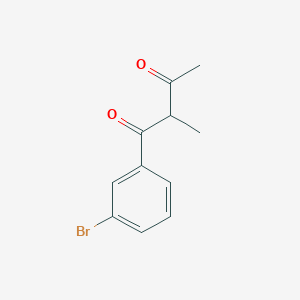
1-(3-Bromophenyl)-2-methylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-methylbutane-1,3-dione typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the butane-1,3-dione moiety. One common method involves the bromination of 3-phenyl-2-methylbutane-1,3-dione using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-2-methylbutane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2-methylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-2-methylpropan-1-one
- 1-(3-Bromophenyl)-2-methylbutane-1,3-diol
- 1-(3-Bromophenyl)-2-methylbutane-1,3-dinitrile
Comparison: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the butane-1,3-dione moiety allows for unique interactions in chemical reactions and biological systems .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11BrO2/c1-7(8(2)13)11(14)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
InChI Key |
XYMAYORLAAVVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




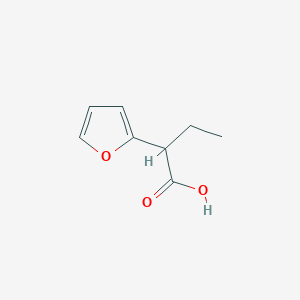
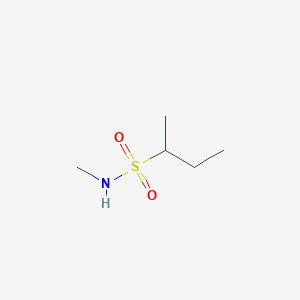
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
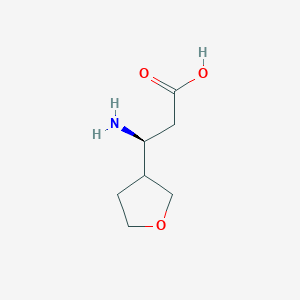
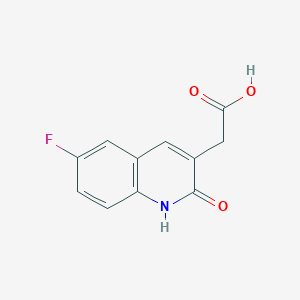

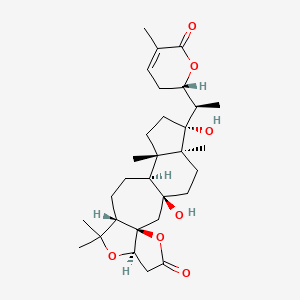
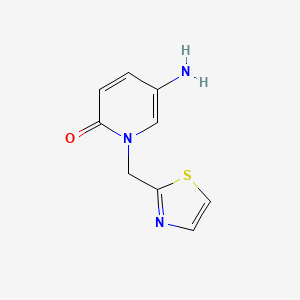
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)
